Cas no 7597-67-3 (Methyl 2-(1-benzothiophen-3-yl)acetate)

Methyl 2-(1-benzothiophen-3-yl)acetate structure
7597-67-3 structure
Product Name:Methyl 2-(1-benzothiophen-3-yl)acetate
CAS No:7597-67-3
MF:C11H10O2S
MW:206.260901927948
CID:1776585
PubChem ID:238124
Update Time:2025-04-21

Methyl 2-(1-benzothiophen-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(1-benzothiophen-3-yl)acetate
    • benzo[b]thiophen-3-yl-acetic acid methyl ester
    • methyl benzo[b]thiophene-3-acetate
    • methyl 3-benzo&lt
    • b&gt
    • thienylacetate
    • SureCN543646
    • Methyl benzo[1,2,3]thiadiazole-7-carboxylate
    • AC1L4572
    • methyl benzo-1,2,3-thiadiazole-7-carboxylate
    • benzo[1,2,3]thiadiazole-7-carboxylic acid methtyl ester
    • Methyl 2-(benzo[b]thiophen-3-yl)acetate
    • benzo[1,2,3]thiadiazole-7-carboxylic acid methyl ester
    • benzo-1,2,3-thiadiazole-7-carboxylic acid methyl ester
    • methyl benzo[b]thiophen-3-ylacetate
    • Methyl-1,2,3-Benzothiadiazol-7-carboxylat
    • methyl 1-benzothiophene-3-acetate
    • benzo-1,2,3-thiadiazole-7-carboxylic acid met
    • methyl 3-benzo< b> thienylacetate
    • NSC-42319
    • SCHEMBL1470493
    • 7597-67-3
    • ODKSYEYDLVKYNI-UHFFFAOYSA-N
    • methyl benz[b]thiophen-3-ylacetate
    • Methyl (1-benzothiophen-3-yl)acetate
    • methyl benzothiophene-3-acetate
    • DTXSID10997331
    • DB-351758
    • NSC42319
    • Inchi: 1S/C11H10O2S/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3
    • InChI Key: ODKSYEYDLVKYNI-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)OC)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 206.0402
  • Monoisotopic Mass: 206.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 2.61680
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